Product packaging for Sodium 4-Aminobenzenesulfonate Hydrate(Cat. No.:CAS No. 123333-70-0)

Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364
CAS No.: 123333-70-0
M. Wt: 213.19 g/mol
InChI Key: VDGKZGAQOPUDQL-UHFFFAOYSA-M
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Description

Sodium 4-Aminobenzenesulfonate Hydrate is a versatile and essential aniline derivative widely employed in chemical synthesis and materials research. Its core value lies in the bifunctional reactivity of its aromatic ring, which features both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonate group (-SO₃⁻). This unique structure makes it a fundamental precursor in the synthesis of azo dyes and pigments, where it acts as a diazonium salt component, coupling with various phenols and amines to produce a wide spectrum of colors with enhanced water solubility and substantive properties for textiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NNaO4S B057364 Sodium 4-Aminobenzenesulfonate Hydrate CAS No. 123333-70-0

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKZGAQOPUDQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-70-0
Record name Sodium sulfanilate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Temperature Control : Sulfonation occurs at 260°C under vacuum to minimize side reactions.

  • Neutralization Agents : Sodium hydroxide is preferred over Na₂CO₃ for faster reaction kinetics and higher yield (up to 92%).

  • Scalability : Large-scale reactors use automated pH adjustment and real-time monitoring to maintain consistency.

Process Flow

A typical industrial workflow involves:

  • Sulfonation : Aniline and H₂SO₄ are mixed in a jacketed reactor with mechanical stirring.

  • Transposition : The mixture is heated to 260°C to complete sulfonation, followed by vacuum distillation to remove excess H₂SO₄.

  • Neutralization : The crude sulfanilic acid is dissolved in water and treated with 40% NaOH at 70–80°C.

  • Purification : Activated carbon (1–2% w/w) is added to adsorb impurities, followed by hot filtration and evaporation.

Purification and Crystallization Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. Common methods include:

Step Conditions Outcome
Activated Carbon Treatment 0.5–1.0% carbon, 80°C, 30 min stirringRemoves colored impurities and by-products
Hot Filtration 70–80°C, vacuum-assistedEliminates undissolved solids
Evaporation 60–70°C, reduced pressureConcentrates solution to 1.18 g/cm³
Crystallization Cooling to 30°C over 8 hoursYields 95–98% pure hydrate

Recrystallization from hot water further enhances purity to >99%, as verified by titrimetric analysis.

Recent Methodological Advances

Diazotization-Assisted Synthesis

A 2023 patent (CN103613520B) describes a modified approach using diazotization to improve yield:

  • Diazonium Salt Formation : Sulfanilic acid is treated with NaNO₂ and HCl at 0°C to form the diazonium salt.

  • Reduction : The diazonium salt is reduced with NaBH₄, yielding a purer intermediate for neutralization.

This method reduces reaction time by 20% and increases yield to 94%.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to initiate solid-state reactions between aniline and sodium bisulfite (NaHSO₃). This approach eliminates solvent waste and achieves 89% yield at ambient temperatures.

Quality Control and Analytical Methods

Industrial producers adhere to stringent quality standards, validated through:

Parameter Method Specification
Purity Titrimetry≥98.0% (w/w)
Heavy Metals ICP-MS<10 ppm
Water Content Karl Fischer Titration8–12% (hydrate form)
Crystallinity XRDDefined orthorhombic structure

Challenges and Considerations

  • Toxicity : Aromatic amine intermediates require closed-system handling to prevent exposure.

  • By-Product Management : Unreacted aniline and sulfuric acid must be neutralized before disposal.

  • Storage Stability : The hydrate decomposes above 40°C; inert atmosphere storage is recommended .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-Aminobenzenesulfonate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₆H₈NNaO₄S
  • Molecular Weight: Approximately 195.17 g/mol
  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water

Dyes and Pigments

Sodium 4-Aminobenzenesulfonate Hydrate is primarily used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are widely utilized in textiles, plastics, and food industries. The compound's sulfonic acid group enhances its reactivity, facilitating the synthesis of various dye structures.

Biochemical Research

In biochemical applications, this compound serves as a reagent in various assays and experiments. It is particularly useful in studies involving enzyme inhibition and microbial growth interactions. Its role as an enzyme inhibitor has been documented in several research studies, underscoring its importance in metabolic studies and drug development.

Analytical Chemistry Applications

This compound is employed in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in:

  • Spectrophotometry: Used as a chromogenic reagent for detecting metal ions.
  • Chromatography: Acts as a stationary phase modifier to enhance separation efficiency.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Potential use in pharmaceuticals: Investigated for its therapeutic effects due to its structural similarities with other biologically active compounds.

Case Study 1: Dye Production

A study conducted by researchers demonstrated the efficacy of this compound as a precursor for synthesizing azo dyes. The process involved coupling reactions that yielded dyes with high color strength and stability, making them suitable for commercial applications.

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory effects on enzyme activity, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism by which Sodium 4-Aminobenzenesulfonate Hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

Tetrabutylammonium 4-Aminobenzenesulfonate 2/3 Hydrate

  • Molecular Formula : C₂₂H₄₃.₃₃N₂O₃.₆₇S .
  • Key Features: Cation: Bulky tetrabutylammonium (vs. sodium) reduces solubility in polar solvents . Crystal Structure: Monoclinic (space group P2₁/c) with extensive hydrogen bonding between sulfonate oxygen and amine hydrogen atoms . Application: Primarily studied for crystallographic properties rather than industrial use .

3-Amino-4-hydroxybenzenesulfonic Acid Hydrate

  • Molecular Formula: C₆H₇NO₄S .
  • Melting Point: 220°C (lower than Sodium 4-Aminobenzenesulfonate Hydrate) . Application: Used in specialty dyes and as a biochemical reagent .

4-Hydroxybenzenesulfonate Sodium Salt

  • Molecular Formula : C₆H₅NaO₄S .
  • Key Features: Functional Groups: Lacks the amino group, reducing hydrogen-bonding capacity compared to this compound . Application: Common sulfonating agent in organic synthesis .

2-Aminoanilinium 4-Methylbenzenesulfonate

  • Molecular Formula : C₆H₉N₂⁺·C₇H₇O₃S⁻ .
  • Key Features :
    • Cation : Aromatic diaminium ion (vs. sodium) enables stronger π-π stacking .
    • Structural Impact : Methyl (-CH₃) group sterically hinders hydrogen bonding compared to unsubstituted sulfonates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
This compound C₆H₆NNaO₃S 195.17 -NH₂, -SO₃⁻ 288 Dyes, pharmaceuticals, nitrite detection
3-Amino-4-hydroxybenzenesulfonic Acid Hydrate C₆H₇NO₄S 189.19 -NH₂, -SO₃⁻, -OH 220 Biochemical reagents, specialty dyes
4-Hydroxybenzenesulfonate Sodium Salt C₆H₅NaO₄S 196.15 -OH, -SO₃⁻ N/A Sulfonation reactions
2-Aminoanilinium 4-Methylbenzenesulfonate C₁₃H₁₆N₂O₃S 296.35 -NH₂ (aromatic), -SO₃⁻, -CH₃ N/A Crystallography studies
Tetrabutylammonium 4-Aminobenzenesulfonate 2/3 Hydrate C₂₂H₄₃.₃₃N₂O₃.₆₇S ~457.65 -NH₂, -SO₃⁻ N/A Structural chemistry research

Research Findings and Key Differences

Hydrogen Bonding and Solubility

  • This compound exhibits strong hydrogen bonding via -NH₂ and -SO₃⁻ groups, enhancing water solubility .
  • Compounds with bulky cations (e.g., tetrabutylammonium) or non-polar substituents (e.g., -CH₃) show reduced solubility in aqueous media .

Biodegradability

  • This compound is metabolized by Hydrogenophaga spp. via deamination to 4-sulfocatechol, a pathway conserved in this bacterial genus .
  • 4-Hydroxybenzenesulfonate lacks the amino group, making it resistant to similar biodegradation mechanisms .

Thermal Stability

  • The high melting point of this compound (288°C) reflects its ionic lattice stability, whereas hydroxylated analogs (e.g., 3-Amino-4-hydroxybenzenesulfonic Acid Hydrate) decompose at lower temperatures due to -OH group reactivity .

Biological Activity

Sodium 4-Aminobenzenesulfonate Hydrate, also known as Sulfanilic Acid Sodium Salt Hydrate, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C₆H₆NNaO₃S
  • Molecular Weight : 195.17 g/mol
  • Density : 1.512 g/cm³
  • Melting Point : 288°C
  • Solubility : Highly soluble in water

Synthesis

This compound is synthesized through the following steps:

  • Sulfonation : Aniline is reacted with sulfuric acid to form sulfanilic acid.
  • Neutralization : The sulfanilic acid is then neutralized with sodium hydroxide to produce sodium sulfanilate.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for use in antimicrobial formulations.
  • Enzyme Inhibition : The compound acts as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can influence metabolic pathways and cellular processes.
  • Inflammation Indicator : It serves as a biochemical index of inflammation-associated acute-phase responses, indicating its potential role in inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with molecular targets in biological systems. Its sulfonic acid group allows for hydrogen bonding and interactions with various enzymes, potentially altering their activity and affecting metabolic pathways .

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 128 µg/mL for both organisms, indicating its potential use as an antimicrobial agent in clinical settings.
  • Inflammation Response :
    In a controlled animal study, rats treated with sodium sulfanilate exhibited reduced levels of pro-inflammatory cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Sodium BenzenesulfonateC₆H₅NaO₃SLacks amino group; primarily used as a surfactant
Sodium p-ToluenesulfonateC₇H₇NaO₃SMethyl group substitution; used in dyeing
Sodium 2-AminobenzenesulfonateC₆H₈NNaO₃SDifferent amino position; similar applications

This compound is unique due to its dual functional groups (amino and sulfonate), allowing it to participate in a broader range of chemical reactions compared to its analogs.

Safety and Toxicology

Although specific toxicity data for this compound is limited, studies on related compounds indicate low acute toxicity. For example, the dermal LD50 for sodium sulfanilate is reported to be greater than 2000 mg/kg body weight, suggesting it has a low potential for causing harm upon exposure . However, caution is advised due to the presence of the aromatic amine group, which can have varying degrees of toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-Aminobenzenesulfonate Hydrate
Reactant of Route 2
Reactant of Route 2
Sodium 4-Aminobenzenesulfonate Hydrate

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